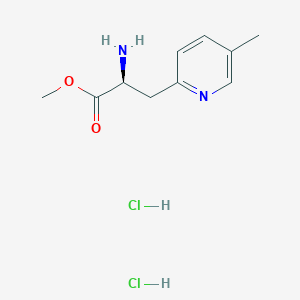

Methyl (S)-2-amino-3-(5-methylpyridin-2-YL)propanoate 2hcl

Description

Methyl (S)-2-amino-3-(5-methylpyridin-2-YL)propanoate 2HCl is a hydrochloride salt of a chiral α-amino acid ester featuring a 5-methylpyridin-2-yl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine-containing amino acids, which are common in enzyme inhibitors or receptor ligands. The methyl ester group enhances lipophilicity, while the protonated amino group (as a hydrochloride salt) improves aqueous solubility, making it suitable for formulation studies.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;;/h3-4,6,9H,5,11H2,1-2H3;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQBEHYIURRIRG-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (S)-2-amino-3-(5-methylpyridin-2-YL)propanoate hydrochloride, commonly referred to as (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, is a compound of significant interest in the fields of chemistry and biology. With the molecular formula C₁₀H₁₄ClN₂O₂ and a molecular weight of 230.69 g/mol, this compound has been investigated for its potential biological activities, particularly in antimicrobial and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN₂O₂ |

| Molecular Weight | 230.69 g/mol |

| CAS Number | 1810074-68-0 |

| Synonyms | L-Phenylalanine, methyl ester, hydrochloride |

The synthesis of (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride typically involves a coupling reaction between 5-methylpyridin-2-ol and (S)-methyl 2-amino-3-hydroxypropanoate under acidic conditions, followed by the formation of the hydrochloride salt. The compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways associated with disease processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride. For instance, research indicates that derivatives of this compound exhibit significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM . This suggests that the compound could serve as a promising candidate for developing new antimicrobial agents.

Cytotoxicity and Therapeutic Potential

In vitro studies utilizing MTT assays have demonstrated that (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride possesses cytotoxic effects on various cancer cell lines, indicating its potential utility in cancer therapy . The compound's ability to induce cell death in malignant cells while sparing normal cells could be attributed to its selective targeting mechanisms.

Case Studies

- Antimicrobial Activity Study : A study focused on the synthesis and biological evaluation of thiazolopyridine derivatives, including (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, revealed potent activity against bacterial strains. The study employed molecular docking techniques to elucidate the binding interactions between the compound and bacterial DNA gyrase, highlighting its mechanism of action through hydrogen bonding and pi-stacking interactions .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various derivatives on HaCat cells and Balb/c 3T3 cells using MTT assays. The results indicated that certain modifications to the pyridine ring enhanced cytotoxic activity, suggesting avenues for further structural optimization to improve therapeutic efficacy .

Summary of Research Findings

The biological activity of (S)-Methyl 2-amino-3-(5-methylpyridin-2-YL)propanoate hydrochloride has been extensively studied across various domains:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares key features with pyridine-linked amino acid derivatives described in the provided evidence. Below is a comparative analysis:

Table 1: Key Features of Selected Pyridine-Containing Amino Acid Derivatives

Key Differences and Implications

Substituent Effects :

- The 5-methylpyridin-2-yl group in the target compound introduces steric hindrance and electron-donating effects compared to unsubstituted 2-pyridinyl groups (e.g., compound 10 in ). This may enhance stability against oxidative degradation.

- The methyl ester in the target compound vs. ethyl ester in 11b reduces molecular weight and may alter metabolic pathways (e.g., esterase-mediated hydrolysis rates).

Synthesis Methodology :

- Compound 10 was synthesized at room temperature using acetic acid, favoring mild conditions suitable for acid-sensitive intermediates. In contrast, compound 11b required reflux in 1,4-dioxane with triethylamine, suggesting higher thermal stability. The target compound’s synthesis route remains unspecified but may require similar polar aprotic solvents.

Solubility and Stability: The HCl salt in the target compound significantly improves water solubility compared to neutral analogs like 11b or 10, which lack ionizable groups beyond esters and heterocycles.

Research Findings and Gaps

- Reactivity : Pyridine-containing esters in undergo cyclocondensation with aromatic amines, suggesting the target compound might participate in similar reactions (e.g., forming heterocyclic scaffolds). However, the 5-methyl group could sterically hinder such transformations.

- The target compound’s simpler structure may prioritize bioavailability over target affinity.

- Data Limitations: No direct studies on the target compound’s pharmacokinetics or toxicity were found. Comparisons rely on structural extrapolation.

Preparation Methods

Chichibabin Amination of 3-Methylpyridine

A critical precursor for the target compound is 2-amino-5-methylpyridine, synthesized via Chichibabin amination. As detailed in CN114409593B , this method involves:

-

Reaction Conditions :

-

Sodium amide (NaNH₂) as the aminating agent.

-

Solvent: N,N-dimethylaniline at 140–160°C under 30–40 kg/cm² pressure.

-

3-Methylpyridine is introduced over 1–10 hours, followed by a 2–6 hour reaction.

-

-

Yield Optimization :

Table 1: Comparative Analysis of Chichibabin Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 145–155°C | Higher temps reduce isomerization |

| Pressure | 30–40 kg/cm² | Ensures reagent solubility |

| NaNH₂:Pyridine Ratio | 1.5:1 | Excess NaNH₂ minimizes byproducts |

| Reaction Time | 5–6 hours | Balances conversion and side rxns |

Amino Acid Backbone Construction

Stereoselective Synthesis of (S)-2-Amino-3-(5-Methylpyridin-2-YL)Propanoic Acid

The chiral amino acid intermediate is synthesized via asymmetric hydrogenation or enzymatic resolution. PubChem CID 4210408 confirms the structure of 2-amino-3-(5-methylpyridin-2-yl)propanoic acid, a direct precursor.

-

Asymmetric Catalysis :

-

Enzymatic Resolution :

-

Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives, isolating the (S)-enantiomer.

-

Esterification and Salt Formation

Methyl Esterification

The carboxylic acid group is esterified using methanol under acidic conditions:

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in anhydrous ether:

-

Precipitation : Cooling to 0–5°C ensures crystalline product formation.

-

Purity : Recrystallization from ethanol/water mixtures enhances purity to ≥98%.

Industrial-Scale Optimization

Solvent and Waste Management

-

Solvent Recovery : N,N-dimethylaniline is distilled and reused, reducing costs by ~30%.

-

Byproduct Utilization : 2-Amino-3-methylpyridine isomers are repurposed as ligands in catalysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Steps

| Step | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Chichibabin Amination | 71.2 | 72.6 | Isomer separation |

| Asymmetric Hydrogenation | 85 | 95 | Catalyst cost |

| Esterification | 92 | 98 | Acid corrosion |

| Salt Formation | 89 | 98 | Hygroscopicity management |

Q & A

Q. How can cross-reactivity with off-target receptors (e.g., GPCRs vs. ion channels) be minimized during selectivity studies?

- Methodological Answer : Use radioligand binding assays (³H/¹²⁵I-labeled probes) across a panel of 50+ receptors. Apply statistical correction (e.g., Bonferroni) to minimize false positives. For hits with >50% displacement, perform functional assays (e.g., calcium flux) to confirm relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.